3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring. It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine typically involves the introduction of the chloro, cyclopropoxy, and trifluoromethyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with cyclopropyl alcohol in the presence of a base to introduce the cyclopropoxy group. The chloro and trifluoromethyl groups can be introduced using chlorinating and trifluoromethylating agents, respectively .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the efficient production of the desired compound. Catalysts may also be used to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the removal of the chloro or trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The chloro and cyclopropoxy groups contribute to the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-5-cyclopropoxy-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it valuable for specific applications in agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C9H7ClF3NO |
---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3NO/c10-7-3-6(15-5-1-2-5)4-14-8(7)9(11,12)13/h3-5H,1-2H2 |
InChI Key |
DYXJHLKNDLYSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.